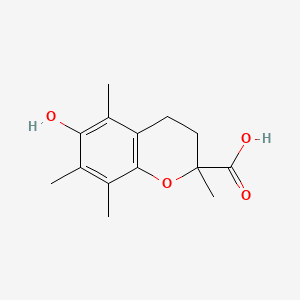
Trolox
Vue d'ensemble
Description
Trolox, chemically known as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, is a water-soluble analog of vitamin E. It is widely recognized for its potent antioxidant properties, which make it valuable in various biological and biochemical applications. This compound is used to reduce oxidative stress and damage in cells and tissues, making it a crucial compound in the study of oxidative stress-related diseases .
Applications De Recherche Scientifique
Trolox has a wide range of scientific research applications, including but not limited to:
Mécanisme D'action
Target of Action
Trolox, a water-soluble analog of vitamin E, is known for its strong antioxidant activity . It primarily targets reactive oxygen species (ROS) and peroxyl and alkoxyl radicals . It has been shown to have a neuroprotective effect against ischemia and IL-1β-mediated neurodegeneration . In addition, this compound has been found to suppress osteoclast formation by downregulating receptor activator of NF-κB ligand (RANKL) induction and c-Fos expression .
Mode of Action
This compound acts in accordance with a mechanism that involves triplet quenching through electron transfer and subsequent recovery of the resulting radical ion by the complementary redox reaction . This mechanism is based on a reduction and oxidation system (ROXS), where the required oxidant is formed through a reaction with molecular oxygen .
Biochemical Pathways
This compound’s antioxidant activity is expressed as the ability to reduce endogenous ROS production . It has been found to significantly contribute to the ˙OH scavenging activity of this compound in aqueous solution through four reaction mechanisms: hydrogen transfer (HT), radical adduct formation (RAF), single electron transfer (SET), and sequential proton loss electron transfer (SPLET) .
Pharmacokinetics
It is known that this compound is a cell-permeable and hydrophilic compound . This suggests that it can easily cross cell membranes and reach its targets within cells. More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
This compound has been shown to exert significant antioxidant activity at low concentrations, reducing endogenous ROS production . At higher concentrations, it exerts a dose-dependent prooxidant effect, leading to a reduction in cell viability due to the induction of the apoptotic process . It also plays a role in the induction of one of the first events of apoptosis, Apoptotic Volume Decrease (AVD), at high concentrations .
Action Environment
The antioxidant/prooxidant behavior of this compound is influenced by its concentration and the environment in which it is present . In aqueous environments, this compound shows significant antioxidant activity at low concentrations, but exhibits prooxidant properties at higher concentrations . The dual behavior, antioxidant at lower concentrations and prooxidant at higher concentrations, is also evident in lipid environments .
Analyse Biochimique
Biochemical Properties
Trolox plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, acting as a scavenger of peroxyl and alkoxyl radicals . This interaction helps to prevent oxidative stress and maintain the redox balance within biological systems .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It influences cell function by modulating the redox balance, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to the inhibition or activation of enzymes. It also induces changes in gene expression, particularly those related to oxidative stress and redox balance .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the management of oxidative stress and maintenance of redox balance . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trolox can be synthesized through several methods. One common synthetic route involves the reduction of 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol (a derivative of vitamin E) followed by esterification. The reduction is typically carried out using lithium aluminum hydride (LiAlH4) as a reducing agent, and the esterification is facilitated by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as condensing agents and catalysts, respectively .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Trolox undergoes various chemical reactions, including oxidation, reduction, and substitution. Its antioxidant activity primarily arises from its ability to donate hydrogen atoms from the hydroxyl group of the chromanol ring to reactive species, forming a stable phenoxyl radical .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by reactive oxygen species, such as hydroxyl radicals (OH·) and peroxyl radicals (ROO·).
Major Products Formed: The major products formed from these reactions include various this compound derivatives, which exhibit enhanced antioxidant properties compared to the parent compound .
Comparaison Avec Des Composés Similaires
Trolox is often compared with other vitamin E analogs, such as α-tocopherol. While both compounds exhibit strong antioxidant properties, this compound has the advantage of being water-soluble, making it more versatile in various applications . Other similar compounds include:
α-Tocopherol: The most active form of vitamin E in the human body, known for its lipid-soluble antioxidant properties.
L-Ascorbic Acid:
Glutathione: A tripeptide that acts as a major antioxidant in cells, protecting them from oxidative stress.
This compound’s unique water solubility and strong antioxidant activity make it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVLJDDWXEYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866306 | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-07-1, 56305-04-5 | |
| Record name | Trolox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53188-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trolox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYLCHROMAN-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18UL9710X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trolox exert its antioxidant effects?
A1: this compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as peroxyl radicals [, , , ]. It achieves this by donating a hydrogen atom from its phenolic hydroxyl group to the radical, thus terminating the chain reaction of lipid peroxidation [, ].
Q2: Can this compound protect cells from oxidative stress induced by different agents?
A2: Yes, studies show this compound can protect various cell types, including human peripheral blood lymphocytes, bovine aortic endothelial cells, and rat hepatocytes, from oxidative damage induced by agents like sulfur mustard, oxidized low-density lipoproteins, and bromobenzene respectively [, , ].
Q3: Is this compound more effective than α-tocopherol in certain antioxidant activities?
A3: Research suggests this compound demonstrates higher efficacy than α-tocopherol in specific scenarios. For instance, this compound exhibits a more potent cytoprotective effect against oxidized LDL-induced cytotoxicity in bovine aortic endothelial cells compared to α-tocopherol []. Furthermore, this compound surpasses α-tocopherol in reducing cytotoxicity caused by UV irradiation and antioxidants like ascorbate and gallate [].
Q4: Can this compound interact with other antioxidants synergistically?
A4: Yes, studies demonstrate a synergistic protective effect when this compound is combined with other antioxidants like gallate esters against peroxyl radical-induced hemolysis in human erythrocytes [].
Q5: Does this compound demonstrate antioxidant activity in complex biological systems?
A5: Yes, studies in animal models show that this compound can reduce oxidative stress in vivo. For example, it protected against retinal ischemia in rats, suggesting its potential therapeutic use in ocular disorders associated with oxidative damage []. Similarly, it mitigated cisplatin-induced apoptosis in mouse hybrid neurons, highlighting its potential in preventing cisplatin-induced neuropathy [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H20O4, and its molecular weight is 292.34 g/mol.
Q7: What spectroscopic data is available for this compound?
A7: While the provided abstracts do not contain specific spectroscopic data, information on its UV-Vis absorption and fluorescence properties can be found in the literature.
Q8: Are there specific formulation strategies to improve this compound stability?
A8: Encapsulation of this compound into nanoparticles, such as chitosan nanoparticles, has been shown to enhance its stability and bioavailability [].
Q9: What are the potential therapeutic applications of this compound?
A9: this compound shows promise in several areas:* Cardioprotection: It reduces myocardial infarct size in a rabbit model of ischemia-reperfusion [].* Neuroprotection: It protects against cisplatin-induced neuropathy in mouse hybrid neurons [].* Ophthalmology: It protects against retinal ischemia in rats, suggesting potential in treating ocular disorders [].* Anti-inflammatory: It exhibits anti-inflammatory effects in carrageenan-induced rat paw edema models [].* Anti-cancer: Studies on its potential in cancer therapy are ongoing, with some studies showing it can inhibit the growth of glioblastoma tumorigenic initiating cells [].
Q10: How does this compound affect cellular processes like cell cycle and apoptosis?
A10: Studies indicate that this compound can modulate cell cycle progression and apoptosis. For example, it was found to inhibit cell cycle progression in glioblastoma tumorigenic initiating cells [] and protect against cisplatin-induced apoptosis in mouse hybrid neurons [].
Q11: Does this compound interact with specific cellular targets?
A11: Research suggests this compound can modulate specific signaling pathways. For instance, it has been shown to inhibit the Wnt/β-catenin pathway during the cardiac differentiation of human embryonic stem cells []. It also suppresses the accumulation of p53, a key protein involved in apoptosis, in cisplatin-treated mouse hybrid neurons [].
Q12: Can this compound influence gene expression?
A12: Yes, studies have demonstrated that this compound can modulate the expression of various genes. For example, it was found to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9) in a rat model of retinal ischemia [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
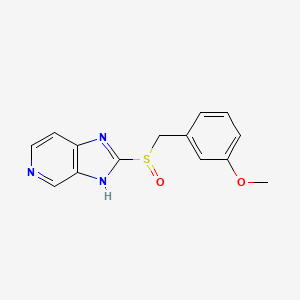
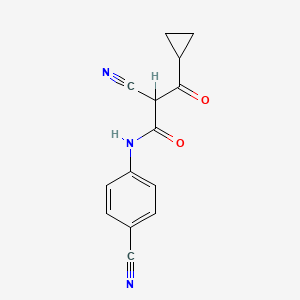

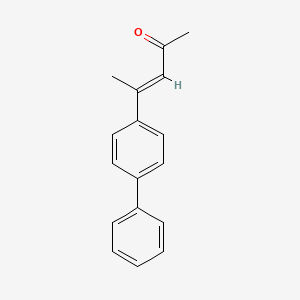
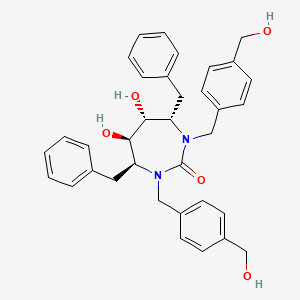
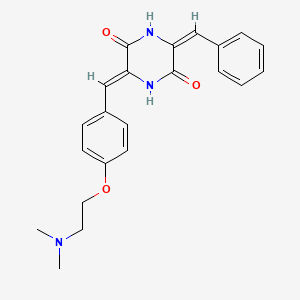
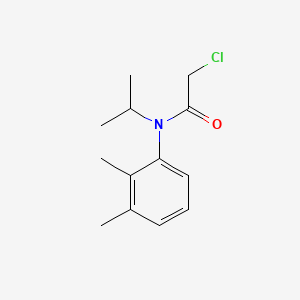
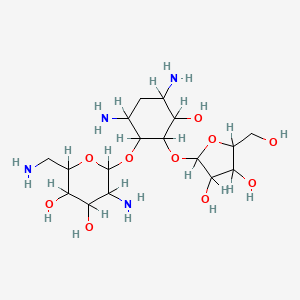
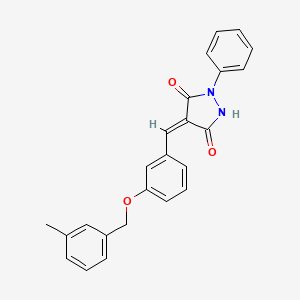

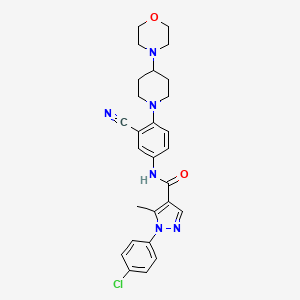
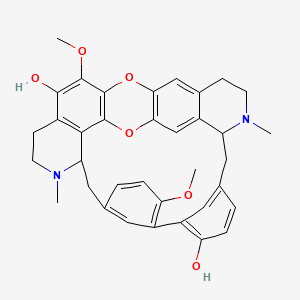

![4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1683616.png)
